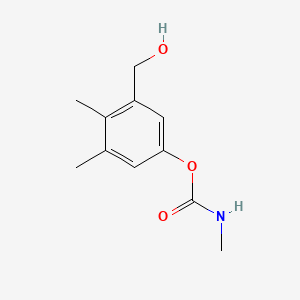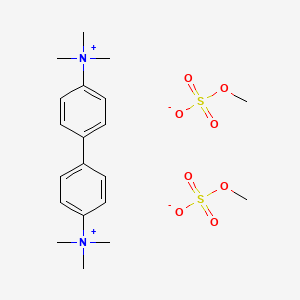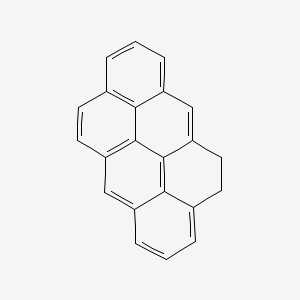
4,5-Dihydroanthanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroanthanthrene is a hydrogenated derivative of anthanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of hydrogen atoms to the anthanthrene structure, resulting in a partially saturated hydrocarbon. It is known for its stability and non-carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dihydroanthanthrene can be synthesized through the catalytic hydrogenation of anthanthrene. This process involves the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows: [ \text{Anthanthrene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of anthanthrene to this compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroanthanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthanthrene quinones using oxidizing agents like potassium permanganate.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthanthrene quinones.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4,5-Dihydroanthanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation of polycyclic aromatic hydrocarbons.
Biology: Its non-carcinogenic nature makes it a suitable compound for studying the biological effects of polycyclic hydrocarbons without the risk of inducing cancer.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its stability and non-toxic properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which 4,5-Dihydroanthanthrene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its stability and non-reactive nature allow it to be used in studies without causing significant biological disruption. The pathways involved include its metabolism and potential interactions with cellular components, although detailed mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Anthanthrene: The parent compound, which is fully aromatic and more reactive.
1,2,3,7,8,9-Hexahydroanthanthrene: Another hydrogenated derivative with more hydrogen atoms added.
5,6-Dihydro-7,12-dimethylbenz(a)anthracene: A related compound with additional methyl groups and hydrogenation.
Uniqueness: 4,5-Dihydroanthanthrene is unique due to its specific hydrogenation pattern, which imparts stability and non-carcinogenic properties. This makes it particularly valuable for research applications where non-toxic and stable compounds are required .
Propriétés
Numéro CAS |
35281-32-4 |
|---|---|
Formule moléculaire |
C22H14 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2(11),3(8),4,6,9,12,14,16,20(22)-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-7,9,11-12H,8,10H2 |
Clé InChI |
HIXDHRFUXBDMNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=C6C=CC=C1C6=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
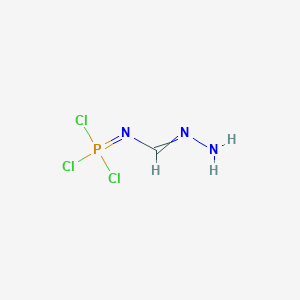
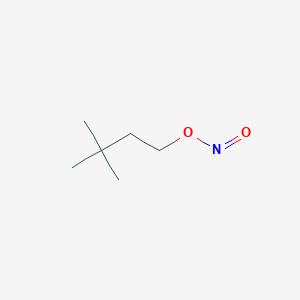


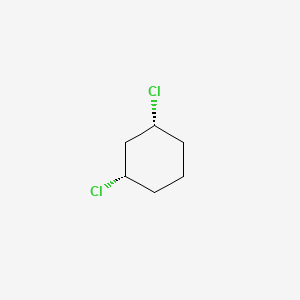
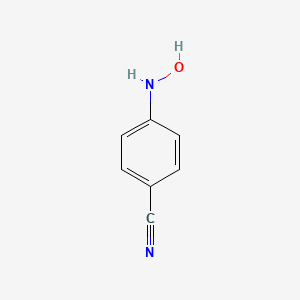
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)


![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
